molecular formula C21H17ClN2O3S B2750053 3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105220-04-9

3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2750053
CAS No.: 1105220-04-9
M. Wt: 412.89
InChI Key: IEWQFJLVAVJNOE-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidinone class.

Mechanism of Action

Target of Action

Similar compounds, thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant antimycobacterial activity . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of the bacteria.

Biochemical Pathways

Given the antimycobacterial activity of similar compounds , it’s plausible that the compound affects pathways crucial to the survival or replication of Mycobacterium tuberculosis.

Result of Action

The antimycobacterial activity of similar compounds suggests that the compound may lead to the death or inhibited growth of mycobacterium tuberculosis .

Preparation Methods

The synthesis of 3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursorsReaction conditions may vary, but common methods involve the use of organic solvents, catalysts, and controlled temperatures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its potential as an antitubercular agent. Research has shown that derivatives of thienopyrimidinones exhibit significant activity against Mycobacterium tuberculosis, making them promising candidates for drug development. Additionally, these compounds have been evaluated for their cytotoxicity and found to be non-cytotoxic, further supporting their potential use in medicinal chemistry .

Comparison with Similar Compounds

Similar compounds in the thienopyrimidinone class include:

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-26-17-7-6-14(9-18(17)27-2)16-11-28-20-19(16)23-12-24(21(20)25)10-13-4-3-5-15(22)8-13/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWQFJLVAVJNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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